5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Overview
Description
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a chemical compound with the molecular formula C13H14BrNO It is known for its unique spirocyclic structure, which consists of a cyclohexane ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the bromination of a spirocyclic precursor. One common method is the bromination of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different spirocyclic structures with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced derivatives, respectively.
Scientific Research Applications
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a precursor for the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5’-Chloro-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
- 5’-Fluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
- 5’-Iodo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
Uniqueness
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclohexane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPVDFSBBDDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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